2-Methoxy(dichlorophosphino)benzene
Description
2-Methoxy(dichlorophosphino)benzene is an organophosphorus compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a dichlorophosphino (-PCl₂) moiety. The methoxy group acts as an electron-donating substituent, modulating the electronic properties of the aromatic ring and indirectly influencing the phosphorus center. The dichlorophosphino group, bearing two electronegative chlorine atoms, renders the phosphorus atom highly electrophilic, making the compound reactive in coordination chemistry and nucleophilic substitution reactions. This dual functionality positions it as a versatile intermediate in synthesizing metal complexes and organophosphorus derivatives .
Properties
CAS No. |
58325-49-8 |
|---|---|
Molecular Formula |
C7H7Cl2OP |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
dichloro-(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C7H7Cl2OP/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3 |
InChI Key |
LVMVDEGJLXVJST-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1P(Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1P(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Recent studies highlight the unique role of dichlorophosphino groups in forming reactive intermediates, but direct data on this compound remain scarce. Comparisons rely on extrapolations from structurally related compounds:
- : Demonstrates that substituents on phosphorus dictate metal-complex geometry and reactivity. The Cl vs. Ph comparison suggests this compound could form more compact, electron-deficient complexes .
- : Cyclic phosphorus compounds show how ring systems alter reactivity, implying that acyclic analogs like this compound may exhibit faster reaction kinetics .
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